molecular formula C13H14F3N5 B12271160 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B12271160
M. Wt: 297.28 g/mol
InChI Key: HGHOANHLXQKQPC-UHFFFAOYSA-N
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Description

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally, the construction of the pyrimidine ring. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse applications and interactions that may not be possible with simpler compounds.

Properties

Molecular Formula

C13H14F3N5

Molecular Weight

297.28 g/mol

IUPAC Name

2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C13H14F3N5/c1-9-4-18-21(5-9)8-10-6-20(7-10)12-17-3-2-11(19-12)13(14,15)16/h2-5,10H,6-8H2,1H3

InChI Key

HGHOANHLXQKQPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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